molecular formula C10H13ClN2O3 B6198736 tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate CAS No. 2694728-67-9

tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate

Cat. No.: B6198736
CAS No.: 2694728-67-9
M. Wt: 244.7
InChI Key:
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Description

Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate is a chemical compound with the molecular formula C10H13ClN2O3 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-chloro-2-oxo-1,2-dihydropyrazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate is unique due to the presence of the 3-chloro-2-oxo-1,2-dihydropyrazin-1-yl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate involves the reaction of tert-butyl 2-(chloroacetyl)acetate with hydrazine hydrate followed by oxidation with sodium hypochlorite.", "Starting Materials": [ "tert-butyl 2-(chloroacetyl)acetate", "hydrazine hydrate", "sodium hypochlorite" ], "Reaction": [ "Step 1: tert-butyl 2-(chloroacetyl)acetate is reacted with hydrazine hydrate in ethanol to form tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate.", "Step 2: The resulting product from step 1 is then oxidized with sodium hypochlorite to yield tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate." ] }

CAS No.

2694728-67-9

Molecular Formula

C10H13ClN2O3

Molecular Weight

244.7

Purity

95

Origin of Product

United States

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